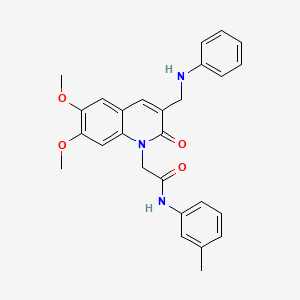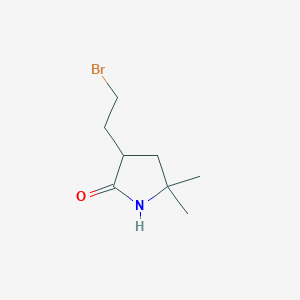
4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a useful research compound. Its molecular formula is C16H25ClN4O3S and its molecular weight is 388.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Applications
Sulfonamide derivatives have been extensively studied for their potential as antibacterial agents. For instance, Azab, Youssef, and El-Bordany (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, aiming to explore their use as antibacterial agents. These compounds demonstrated significant antibacterial activities against various bacterial strains, underscoring the sulfonamide group's importance in developing new antibacterial drugs (Azab, M. E., Youssef, M., & El-Bordany, E. A., 2013).
Transition Metal Complexation
Sulfonamide derivatives are also known for their ability to form complexes with transition metals. Orie, Duru, and Ngochindo (2021) investigated the synthesis and complexation of tosylated 4-aminopyridine with nickel (II) and iron (II) ions. These complexes were studied for their potential applications in the pharmaceutical and chemical industries, illustrating how sulfonamide compounds can enhance biological and catalytic activities through complexation (Orie, K. J., Duru, R., & Ngochindo, R., 2021).
Biological Evaluation
Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their transition metal complexes, including cobalt(II), copper(II), nickel(II), and zinc(II). These compounds were evaluated for their antibacterial, antifungal, and cytotoxic activities. The study revealed that all compounds exhibited moderate to significant antibacterial and antifungal activities, highlighting the potential of sulfonamide derivatives in therapeutic applications (Chohan, Z., & Shad, H., 2011).
Enzyme Inhibition Studies
Rehman et al. (2014) synthesized a series of chlorinated sulfonamides and evaluated them against various enzymes, including urease, butyrylcholinesterase (BChE), and lipoxygenase (LOX). These compounds showed good inhibitory activities, particularly against BChE, suggesting their potential use in discovering lead compounds against Alzheimer's disease (Rehman, A., Abbasi, M., Rasool, S., Ashraf, M., Ejaz, S., Hassan, R., & Khalid, N., 2014).
Chemical Synthesis and Characterization
Sulfonamide compounds have been a focus of chemical synthesis and characterization, aiming to explore their chemical properties and potential applications. Patel and Purohit (2017) investigated sulfamethazine, a sulfonamide compound, and its solvates with pyridine and 3-methylpyridine. The study highlighted the importance of sulfonamides in pharmaceutical development and their role in forming stable crystalline structures with solvent molecules, impacting drug development (Patel, U. H., & Purohit, K. P., 2017).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O3S/c1-20(2)25(23,24)21-9-7-14(8-10-21)12-19-16(22)18-11-13-3-5-15(17)6-4-13/h3-6,14H,7-12H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGQJNLZUJPCSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
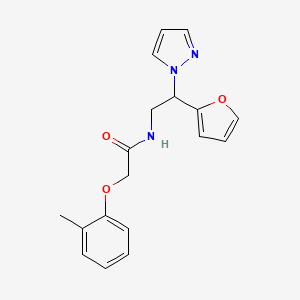
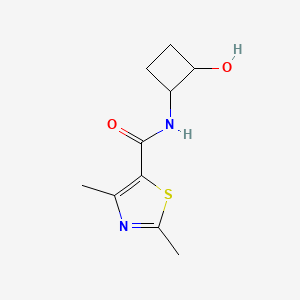
![4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2670817.png)
![5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide](/img/structure/B2670820.png)

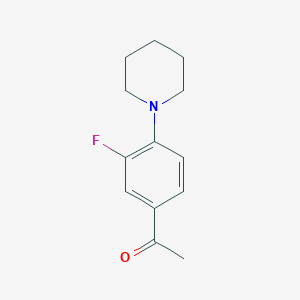
![5-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2670827.png)
![Ethyl 2-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]acetate](/img/structure/B2670829.png)
![5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2670830.png)
![5-benzyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2670831.png)
